3,3',4,4'-Tetrabromodiphenyl ether

Catalog No.
S1900950
CAS No.
93703-48-1
M.F
C12H6Br4O
M. Wt
485.79 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3',4,4'-Tetrabromodiphenyl ether

CAS Number

93703-48-1

Product Name

3,3',4,4'-Tetrabromodiphenyl ether

IUPAC Name

1,2-dibromo-4-(3,4-dibromophenoxy)benzene

Molecular Formula

C12H6Br4O

Molecular Weight

485.79 g/mol

InChI

InChI=1S/C12H6Br4O/c13-9-3-1-7(5-11(9)15)17-8-2-4-10(14)12(16)6-8/h1-6H

InChI Key

RYGLOWMCGZHYRQ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1OC2=CC(=C(C=C2)Br)Br)Br)Br

Canonical SMILES

C1=CC(=C(C=C1OC2=CC(=C(C=C2)Br)Br)Br)Br

Fire Retardant Chemistry

3,3',4,4'-Tetrabromodiphenyl ether (also known as BDE-77) was formerly a commonly used additive flame retardant. These chemicals were incorporated into various materials such as electronics, furniture, and textiles to slow their burning in the event of a fire []. Researchers investigated the mechanisms by which BDE-77 and related compounds functioned to inhibit flammability. Studies explored how these flame retardants interacted with the burning polymer matrix, influencing decomposition processes and reducing the release of flammable gases [].

Environmental Contaminant

Due to its widespread use and persistence in the environment, 3,3',4,4'-Tetrabromodiphenyl ether became a contaminant of concern. Research efforts focused on understanding the environmental fate and transport of BDE-77. Scientists investigated how this compound migrated through different environmental compartments, such as air, water, and soil []. Additionally, studies explored the bioaccumulation potential of BDE-77 in organisms, examining its uptake and persistence within food webs [].

Potential Health Effects

Concerns regarding the potential health effects of 3,3',4,4'-Tetrabromodiphenyl ether led to various research initiatives. Studies investigated the potential for BDE-77 to disrupt hormonal function, particularly thyroid hormones []. Additional research explored possible neurodevelopmental effects associated with exposure to BDE-77 during critical development stages.

3,3',4,4'-Tetrabromodiphenyl ether is an organobromine compound with the chemical formula C12H6Br4OC_{12}H_6Br_4O and a molecular weight of approximately 485.79 g/mol. It belongs to a class of chemicals known as brominated flame retardants, which are used to reduce the flammability of various materials. This compound is characterized by its four bromine atoms attached to two phenyl rings, making it highly lipophilic and persistent in the environment. Its structure contributes to its effectiveness as a flame retardant but also raises concerns regarding its potential toxicity and environmental impact .

BDE-77 acts as a flame retardant by interfering with the combustion process. It is believed to function in several ways, including:

  • In the gas phase, it can scavenge free radicals, essential for flame propagation
Typical of aromatic compounds. These include:

  • Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles under certain conditions.
  • Degradation Reactions: In environmental conditions, it can degrade through photolysis or microbial action, although such processes are often slow due to its stability.
  • Oxidation: It can be oxidized to form various degradation products, which may have different toxicological profiles .

The biological activity of 3,3',4,4'-Tetrabromodiphenyl ether is a subject of ongoing research. It has been shown to exhibit endocrine-disrupting properties and may affect thyroid hormone levels in animal studies. Additionally, it has been linked to neurodevelopmental issues and reproductive toxicity in laboratory settings. Its persistence in biological systems raises concerns about bioaccumulation and long-term ecological effects .

The synthesis of 3,3',4,4'-Tetrabromodiphenyl ether typically involves the bromination of diphenyl ether. Common methods include:

  • Electrophilic Bromination: This method uses bromine or brominating agents in the presence of solvents like carbon tetrachloride or dichloromethane.
  • Direct Synthesis from Phenols: This involves reacting phenol derivatives with bromine under controlled conditions to achieve selective bromination at the desired positions on the aromatic rings .

3,3',4,4'-Tetrabromodiphenyl ether is primarily used as a flame retardant in various applications such as:

  • Textiles: Incorporated into fabrics to enhance fire resistance.
  • Electronics: Used in circuit boards and other electronic devices to prevent ignition.
  • Building Materials: Added to plastics and foams used in construction for fire safety .

Studies on the interactions of 3,3',4,4'-Tetrabromodiphenyl ether with biological systems indicate potential harmful effects. Research has demonstrated that this compound can interact with hormone receptors and disrupt normal endocrine functions. Furthermore, it has been found to affect neuronal development in animal models, raising concerns about its impact on human health through environmental exposure .

Several compounds share structural similarities with 3,3',4,4'-Tetrabromodiphenyl ether. Here are some notable examples:

Compound NameChemical FormulaUnique Features
2,2',4,4'-Tetrabromodiphenyl EtherC12H6Br4OC_{12}H_6Br_4ODifferent substitution pattern; commonly studied for toxicity.
2,2',4,4',5-Pentabromodiphenyl EtherC12H5Br5OC_{12}H_5Br_5OContains five bromine atoms; known for higher toxicity levels.
2,2',4,4',5,5'-Hexabromodiphenyl EtherC12H4Br6OC_{12}H_4Br_6OSix bromines; associated with severe environmental persistence.
Decabromodiphenyl EtherC12Br10OC_{12}Br_{10}OContains ten bromines; widely used but highly controversial due to toxicity concerns.

Each of these compounds exhibits unique properties and varying degrees of toxicity and environmental impact compared to 3,3',4,4'-Tetrabromodiphenyl ether. The differences in their structures influence their reactivity and biological effects significantly .

XLogP3

6.2

UNII

77SUV8J25T

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Corrosive;Environmental Hazard

Wikipedia

3,3',4,4'-tetrabromodiphenyl ether

Dates

Modify: 2023-08-16

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